Product packaging for Methyl 2-oxooctadecanoate(Cat. No.:CAS No. 2380-18-9)

Methyl 2-oxooctadecanoate

Cat. No.: B13804065
CAS No.: 2380-18-9
M. Wt: 312.5 g/mol
InChI Key: URZVPVBICGXGEG-UHFFFAOYSA-N
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Description

Contextualization within Fatty Acid Ester Chemistry

Fatty acid esters are a broad class of compounds formed from the reaction of a fatty acid with an alcohol. libretexts.org In the case of methyl 2-oxooctadecanoate, the fatty acid is octadecanoic acid and the alcohol is methanol (B129727). cymitquimica.com These esters are fundamental components of lipids, which are crucial in biological systems for energy storage and as structural components of cell membranes. wikipedia.org Long-chain fatty acid esters, in particular, are major constituents of animal fats and vegetable oils. wikipedia.org

The introduction of a ketone group into the fatty acid chain, as seen in oxooctadecanoates, creates a bifunctional molecule with characteristics of both an ester and a ketone. This dual functionality expands the chemical reactivity of the molecule beyond that of a simple saturated fatty acid ester. While typical fatty acid esters are known for their relative stability and low volatility, the presence of the ketone group provides a site for a variety of chemical transformations. cymitquimica.com

Significance of Ketone Functionality in Long-Chain Esters

The ketone group, characterized by a carbonyl group (C=O) bonded to two other carbon atoms, significantly influences the chemical and physical properties of the long-chain ester. wikipedia.org The carbonyl group is polar, making the carbon atom electrophilic and the oxygen atom nucleophilic. wikipedia.org This polarity and the presence of alpha-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group) make ketones more reactive than their corresponding alkanes. wikipedia.org

In long-chain esters like this compound, the ketone functionality introduces a reactive site along the hydrocarbon chain. This allows for further chemical modifications, such as reduction to a secondary alcohol, oxidation, or participation in condensation reactions. The position of the ketone group along the 18-carbon chain is a critical determinant of the molecule's specific properties and potential applications. For instance, the reactivity and subsequent biological activity can differ significantly between this compound, methyl 12-oxooctadecanoate, and methyl 17-oxooctadecanoate. This functional diversity makes oxo fatty acids valuable as model compounds for studying lipid oxidation mechanisms and biological interactions.

Overview of Research Trajectories for this compound

Current research on this compound and related oxo fatty acid esters is exploring several promising avenues. In the field of organic synthesis, these compounds serve as versatile intermediates for creating more complex molecules. cymitquimica.com The ketone group can be targeted for various chemical reactions to build new molecular architectures.

In a biological context, there is growing interest in the roles of oxo fatty acids in metabolic pathways. For example, a study identified this compound as one of the phytochemical constituents in the exocarp of both ripe and unripe Solanum aethiopicum, suggesting its natural occurrence and potential biological activities. researchgate.net Other positional isomers of methyl oxooctadecanoate have been investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects. Furthermore, some research has pointed to the use of methyl 10-oxooctadecanoate as a potential biodiesel fuel. biosynth.com

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C19H36O3 chemspider.com
Molecular Weight 312.49 g/mol chemeo.com
CAS Number 2380-18-9 chemspider.com
Appearance Colorless to pale yellow liquid or solid cymitquimica.com
Solubility Insoluble in water, soluble in organic solvents cymitquimica.com
logP (Octanol/Water Partition Coefficient) 5.600 chemeo.com

This table provides a summary of the key chemical and physical properties of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O3 B13804065 Methyl 2-oxooctadecanoate CAS No. 2380-18-9

Properties

CAS No.

2380-18-9

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 2-oxooctadecanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h3-17H2,1-2H3

InChI Key

URZVPVBICGXGEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)C(=O)OC

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Phytochemical Investigations of Methyl 2-oxooctadecanoate in Plant Species

Phytochemical studies have successfully identified this compound and its isomers in a few plant species. These discoveries are often the result of broad screenings of plant extracts for bioactive compounds.

This compound has been identified as a phytochemical constituent in the exocarp (skin) of Solanum aethiopicum, commonly known as Ethiopian eggplant. phytojournal.comunand.ac.id In a comparative study, various extracts from both ripe and unripe exocarp were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). phytojournal.comunand.ac.id The research revealed the presence of this compound among a diverse array of other bioactive compounds. phytojournal.comunand.ac.id The analysis was performed on extracts prepared with different solvents, including ethyl acetate, hexane (B92381), and methanol (B129727), to isolate a wide range of chemical constituents. phytojournal.comunand.ac.id

The compound has also been detected in the seeds of Luffa acutangula, or the angled luffa. unand.ac.idunand.ac.id A characterization of fatty acid methyl esters (FAME) from Luffa acutangula seed oil using Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the presence of this compound. unand.ac.idunand.ac.id This analysis identified it alongside other saturated fatty acid esters like methyl palmitate and methyl heptadecanoate. unand.ac.idunand.ac.id While many studies have analyzed the general fatty acid profile of Luffa acutangula seed oil, which includes palmitic, stearic, oleic, and linoleic acids, the specific identification of the 2-oxo derivative is a more detailed finding. nih.gov

A structural isomer of the target compound, Methyl 12-oxooctadecanoate, has been isolated from the fruit pulp of the ribbon fan palm, Livistona decipiens. nih.govphytopharmacyresearch.comresearchgate.net This fatty acid is noted as a key component of the lipophilic (oil-soluble) fraction of the pulp. nih.govimsc.res.in Its presence has also been reported in the related palm species, Livistona chinensis. unand.ac.id The identification of this isomer highlights the diversity of keto-fatty acid structures within the plant kingdom.

Table 1: Natural Occurrence of Methyl Oxooctadecanoate Isomers in Plant Species

Compound Name Plant Species Plant Part
This compound Solanum aethiopicum Exocarp (Skin)
This compound Luffa acutangula Seed

Strategies for Compound Extraction and Purification from Natural Matrices

The extraction and purification of long-chain keto esters like this compound from natural sources involve a multi-step process. The initial step is typically a solvent extraction from the raw plant material.

A common technique is Soxhlet extraction, which uses solvents of varying polarities, such as petroleum ether, hexane, chloroform, or methanol, to draw out the desired compounds from the dried and powdered plant material. phytopharmacyresearch.comijrap.net For instance, the oil from Luffa acutangula seeds can be extracted using petroleum ether in a Soxhlet apparatus.

Following the initial extraction, the crude extract contains a complex mixture of phytochemicals. To analyze the fatty acid components, they are often converted into fatty acid methyl esters (FAME) through a process called transesterification. unand.ac.idunand.ac.id This derivatization makes the compounds more volatile, which is ideal for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). unand.ac.idphytopharmacyresearch.comresearchgate.net GC-MS is a powerful technique that separates the individual components of the mixture and provides detailed mass spectra that allow for their definitive identification by comparing the data to established libraries. phytopharmacyresearch.comresearchgate.net For the isolation of a pure compound, chromatographic techniques such as column chromatography are employed, which separate molecules based on their differential adsorption to a stationary phase.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Methyl 12-oxooctadecanoate
Methyl palmitate
Methyl heptadecanoate
Palmitic acid
Stearic acid
Oleic acid

Synthetic Chemistry and Chemical Transformations of Methyl 2 Oxooctadecanoate

De Novo Synthesis Pathways for Oxo-Fatty Acid Esters

The synthesis of oxo-fatty acid esters, including methyl 2-oxooctadecanoate, can be achieved through several chemical strategies. These methods generally involve the introduction of a ketone functional group and the formation of a methyl ester.

Esterification of Oxooctadecanoic Acids

A direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-oxooctadecanoic acid. nih.gov This process involves the reaction of the carboxylic acid with methanol (B129727), typically in the presence of an acid catalyst. The general principle also applies to other positional isomers, such as the synthesis of ethyl 10-oxooctadecanoate from 10-oxo-octadecanoic acid and ethanol. The reaction of octadecanoic acid can also be a starting point, followed by oxidation to introduce the keto group and subsequent methyl esterification. chembk.com

Oxidative Cleavage of Unsaturated Precursors

A prominent pathway for producing shorter-chain and dicarboxylic acids involves the oxidative cleavage of unsaturated fatty acids like oleic acid. researchgate.netmatec-conferences.org While not a direct route to this compound, this method is fundamental for creating various oxo-fatty acid derivatives. The process breaks the carbon-carbon double bond of an unsaturated precursor, leading to the formation of carbonyl compounds. researchgate.net For instance, the oxidative cleavage of methyl oleate (B1233923) can yield by-products such as methyl 9-oxooctadecanoate and methyl 10-oxooctadecanoate. researchgate.net This reaction is a significant green chemistry route for producing valuable chemical intermediates from renewable resources. researchgate.net

Various oxidizing agents and catalytic systems have been explored for this transformation. Common oxidants include ozone, hydrogen peroxide, and sodium periodate. matec-conferences.orgnih.govrsc.org The choice of catalyst and oxidant can influence the product distribution, yielding aldehydes, mono-carboxylic acids, or dicarboxylic acids. matec-conferences.orgnih.gov

Specific Reaction Conditions and Catalytic Approaches

The synthesis of oxo-fatty acid esters is highly dependent on the reaction conditions and the catalytic system employed.

Acidic Catalysis: Acid catalysts, such as sulfuric acid, are commonly used in the esterification of oxo-fatty acids to their corresponding methyl esters.

Microwave-Assisted Synthesis: Microwave irradiation has been utilized as an efficient method for synthesizing related compounds like methyl 3-oxooctadecanoate, offering a potential route for rapid and high-yield production.

Other Catalytic Systems: A variety of catalysts are effective for the synthesis of oxo-fatty esters. For the oxidative cleavage of unsaturated precursors, systems like alumina-supported metal catalysts with hydrogen peroxide have been studied. matec-conferences.org Iron-based catalysts, such as [Fe(OTf)₂(6-Me-PyTACN)], in combination with oxidants like hydrogen peroxide and sodium periodate, have also been reported for the cleavage of methyl oleate. rsc.org Tungstate-based catalysts are another class of effective catalysts for these transformations. nih.gov For the synthesis of β-keto esters like methyl 3-oxooctadecanoate, a combination of triethylamine (B128534) and anhydrous magnesium chloride in acetonitrile (B52724) has proven effective.

Below is a table summarizing various catalytic approaches for the synthesis of oxo-fatty acid esters.

Table 1: Catalytic Approaches for Oxo-Fatty Acid Ester Synthesis
Precursor Target Compound Class Catalyst/Reagents Key Conditions Reference
Oleic Acid Mono- and Di-carboxylic acids Alumina-supported metal catalyst, H₂O₂ Molar ratio of H₂O₂ to oleic acid is critical matec-conferences.org
Methyl Oleate Nonanoic acid, Azelaic acid [Fe(OTf)₂(6-Me-PyTACN)], H₂O₂, NaIO₄ 0 °C or ambient temperature rsc.org
10-Oxo-octadecanoic acid Ethyl 10-oxooctadecanoate Sulfuric Acid, Ethanol Reflux conditions
Potassium 3-methoxy-3-oxopropanoate Methyl 3-oxooctadecanoate Triethylamine, Anhydrous MgCl₂ 0–25°C in acetonitrile

Transmethylation Methods in Fatty Acid Methyl Ester Synthesis

Transmethylation, or transesterification, is a widely used industrial process to produce fatty acid methyl esters (FAMEs), a class of compounds that includes this compound. This method involves the reaction of a triglyceride (found in vegetable oils or animal fats) with an alcohol, typically methanol, in the presence of a catalyst to form FAMEs and glycerol.

Heterogeneous catalysts, such as CaO-La₂O₃-Al₂O₃ mixed-oxides, have been successfully employed for the transesterification of oils like crude palm oil and karanj oil to yield FAMEs. For analytical purposes, base-catalyzed transmethylation is a common procedure to prepare FAMEs for analysis by gas chromatography. researchgate.net Reagents like trimethylsilyldiazomethane (B103560) (TMSDM) are also used as methylating agents for the preparation of FAMEs from fatty acids. researchgate.net

Derivatization Reactions for Structural Modification and Functionalization

This compound and its isomers can undergo various chemical transformations to create new derivatives with potentially novel properties. These reactions target the keto and ester functional groups for further modification.

Formation of Hexahydrothioxotetrazine Derivatives via Thiocarbohydrazide (B147625) Reaction

A notable derivatization reaction of oxo-fatty esters involves their reaction with thiocarbohydrazide. This reaction leads to the formation of hexahydrothioxotetrazine derivatives. researchgate.net Specifically, various methyl oxooctadecanoate isomers, such as methyl 9-oxooctadecanoate and methyl 12-oxooctadecanoate, have been shown to react with thiocarbohydrazide to produce the corresponding methyl hexahydro-3-alkyl-6-thioxo-1,2,4,5-tetrazine-3-alkanoates in good yields. researchgate.netresearchgate.net The structural confirmation of these derivatives is typically based on microanalysis, infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. researchgate.net This reaction provides a pathway to introduce a heterocyclic moiety onto the fatty acid backbone, significantly altering its chemical structure and properties. researchgate.net

The reaction of methyl 12-oxooctadecanoate with thiocarbohydrazide, for example, yields methyl hexahydro-3-hexyl-6-thioxo-1,2,4,5-tetrazine-3-undecanoate. chemicalbook.comalkalisci.comalkalisci.com

Below is a table summarizing the products from the reaction of various oxo-fatty esters with thiocarbohydrazide.

Table 2: Formation of Hexahydrothioxotetrazine Derivatives
Reactant Product Reference
Methyl 10-oxoundecanoate Methyl hexahydro-3-methyl-6-thioxo-1,2,4,5-tetrazine-3-nonanoate researchgate.netresearchgate.net
Methyl 9-oxooctadecanoate Methyl hexahydro-3-nonyl-6-thioxo-1,2,4,5-tetrazine-3-octanoate researchgate.netresearchgate.net
Methyl 12-oxooctadecanoate Methyl hexahydro-3-hexyl-6-thioxo-1,2,4,5-tetrazine-3-undecanoate researchgate.netresearchgate.netchemicalbook.com

Reactions with Hydrazoic Acid

The reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst is known as the Schmidt reaction. wikipedia.orglibretexts.org This reaction converts ketones into amides through a rearrangement process. byjus.com For an unsymmetrical ketone, the reaction can yield a mixture of two isomeric amides, depending on which organic group attached to the carbonyl carbon migrates. jk-sci.com

In the case of this compound, the ketone at the C2 position is flanked by a hexadecyl group (C₁₆H₃₃) and a methoxycarbonyl group (-COOCH₃). The reaction mechanism begins with the protonation of the ketone's carbonyl oxygen, followed by the nucleophilic addition of hydrazoic acid to form an azidohydrin intermediate. libretexts.org Subsequent dehydration leads to an iminodiazonium ion. This intermediate is unstable and undergoes rearrangement with the expulsion of dinitrogen gas (N₂). wikipedia.org One of the adjacent groups (hexadecyl or methoxycarbonyl) migrates to the nitrogen atom.

The migratory aptitude in the Schmidt reaction is generally influenced by steric and electronic factors, with more electron-donating and bulkier groups often migrating preferentially. This would lead to two potential amide products as outlined in the table below.

Table 1: Potential Products of the Schmidt Reaction with this compound
Migrating GroupProduct NameProduct Structure
Hexadecyl (C₁₆H₃₃)Methyl (hexadecanoyl)carbamateC₁₆H₃₃-CO-NH-COOCH₃
Methoxycarbonyl (-COOCH₃)N-(methoxycarbonyl)heptadecanamideC₁₆H₃₃-NH-CO-COOCH₃

Generation of Oxirane Derivatives through Methylene (B1212753) Transfer Reactions

Oxirane (epoxide) derivatives can be synthesized from ketones using methylene transfer reactions, most notably the Johnson-Corey-Chaykovsky reaction. wikipedia.orgnrochemistry.com This reaction employs a sulfur ylide, such as dimethyloxosulfonium methylide, to convert a carbonyl group into a three-membered epoxide ring. organic-chemistry.org The reaction is widely applicable to a variety of ketones and aldehydes. wikipedia.orgscience.gov

When applied to this compound, the sulfur ylide acts as a nucleophile and attacks the electrophilic carbon of the C2 ketone. organic-chemistry.org This addition leads to a betaine (B1666868) intermediate. Subsequently, an intramolecular nucleophilic substitution occurs where the oxygen anion displaces the dimethyl sulfoxide (B87167) (DMSO) leaving group, resulting in the formation of the oxirane ring. wikipedia.org This transformation is highly efficient for creating sterically hindered or complex epoxides.

The expected product from the reaction of this compound with dimethyloxosulfonium methylide is a trisubstituted epoxide, specifically a methyl 2-hexadecyl-2-methyloxirane-carboxylate.

Table 2: Corey-Chaykovsky Epoxidation of this compound
ReactantReagentExpected ProductByproduct
This compoundDimethyloxosulfonium methylide ((CH₃)₂SOCH₂)Methyl 2-hexadecyl-2-methyloxirane-carboxylateDimethyl sulfoxide (DMSO)

Exploration of Nucleophilic Addition Reactions at the Ketone Moiety

As a β-keto ester, this compound possesses two electrophilic carbonyl carbons at the C1 (ester) and C2 (ketone) positions. researchgate.netnih.gov The reactivity towards nucleophiles is a key aspect of its chemistry. While reactions can occur at the ester, the ketone moiety is also a primary site for nucleophilic attack. mdpi.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which causes the carbon to rehybridize from sp² to sp³ and forms a tetrahedral alkoxide intermediate. unizin.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The ketone at the C2 position is activated by the electron-withdrawing effect of the adjacent ester group, making it more susceptible to nucleophilic addition compared to a simple alkyl ketone. masterorganicchemistry.com A variety of nucleophiles can be employed, leading to diverse products.

Table 3: Examples of Nucleophilic Addition to the Ketone of this compound
Nucleophile TypeExample ReagentInitial Product (after protonation)General Outcome
Hydride ReagentsSodium borohydride (B1222165) (NaBH₄)Methyl 2-hydroxyoctadecanoateReduction of the ketone to a secondary alcohol.
Organometallic ReagentsMethylmagnesium bromide (CH₃MgBr)Methyl 2-hydroxy-2-methyloctadecanoateFormation of a tertiary alcohol with a new carbon-carbon bond.
CyanideHydrogen cyanide (HCN)Methyl 2-cyano-2-hydroxyoctadecanoate (a cyanohydrin)Formation of a cyanohydrin, adding a nitrile and a hydroxyl group.

Mechanistic Investigations of Reactivity and Chemical Transformations

Rearrangement Reactions (e.g., from Epoxides to Oxo-stearic acid methyl esters)

Rearrangement reactions are fundamental transformations in organic synthesis. A relevant example in fatty acid chemistry is the rearrangement of epoxides to ketones. For instance, the epoxide of methyl oleate can be rearranged to form a mixture of methyl 9-oxooctadecanoate and methyl 10-oxooctadecanoate. mdpi.comcnr.it

Following the generation of the oxirane derivative from this compound (as described in 3.2.3), this α,β-epoxy ester can undergo its own set of rearrangement reactions, typically catalyzed by a Lewis acid. dntb.gov.uacore.ac.uk The mechanism involves the coordination of the Lewis acid to the epoxide oxygen, which facilitates the opening of the ring to form a carbocation intermediate. This carbocation is most stable at the most substituted carbon (C2). From this intermediate, a 1,2-hydride shift from the adjacent carbon (C3) can occur. This migration leads to the formation of a new, more stable carbonyl compound.

For the epoxide derived from this compound, a 1,2-hydride shift would result in the formation of methyl 3-oxooctadecanoate, transforming a 2-keto ester derivative into a 3-keto ester derivative.

Catalytic Roles in Organic Synthesis

Based on a review of existing chemical literature, this compound is consistently described and utilized as a synthetic intermediate or a building block in organic synthesis. Its value lies in the reactivity of its functional groups—the ketone and the ester—which serve as handles for further chemical modification. There is no evidence to suggest that this compound itself functions as a catalyst in organic reactions. Compounds that act as catalysts typically possess features such as transition metal centers, specific ligand structures, or functional groups known to facilitate catalytic cycles, none of which are characteristic of this long-chain keto-ester. Therefore, its primary role in synthesis is that of a reactant rather than a catalyst.

Advanced Analytical and Spectroscopic Elucidation

Chromatographic Separations and Coupled Techniques

Chromatography is essential for separating Methyl 2-oxooctadecanoate from complex mixtures and assessing its purity. When coupled with mass spectrometry, it becomes a powerful tool for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a capillary column, separating it from other components based on its boiling point and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

Identification: The mass spectrum produced is a unique fingerprint of the molecule. Identification is achieved by comparing this fragmentation pattern to reference spectra in databases like the NIST Chemistry WebBook. The mass spectrum of a fatty acid methyl ester is characterized by a molecular ion peak (M⁺) and specific fragmentation patterns. libretexts.org For this compound (molar mass 312.49 g/mol ), the electron impact (EI) mass spectrum would be expected to show a molecular ion peak at m/z 312. chemspider.com Key fragmentation processes for α-keto esters include cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org A significant fragment in many fatty acid methyl esters is the McLafferty rearrangement product at m/z 74, which is a confirmatory fragment for straight-chain saturated fatty acid methyl esters. researchgate.net

Quantification: For quantitative analysis, a known amount of an internal standard is added to the sample. The response of the analyte relative to the standard is used to determine its concentration. google.com GC coupled with tandem mass spectrometry (GC-MS/MS) can be employed for highly sensitive and selective quantification, particularly in complex matrices. google.com this compound has been identified as a component in natural products like sesame oil using this technique. researchgate.net

Table 1: Predicted Key GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Fragmentation Pathway
312 [M]⁺ (Molecular Ion) Intact molecule ionized
281 [M-OCH₃]⁺ Loss of the methoxy (B1213986) group from the ester
269 [M-C₂H₃O]⁺ Alpha-cleavage adjacent to the C2-ketone
87 [CH₃OCOCH₂]⁺ Cleavage between C3 and C4
74 [CH₃OCOH=CH₂]⁺ McLafferty Rearrangement
59 [COOCH₃]⁺ Ester group fragment

This table is based on general fragmentation patterns of α-keto esters and long-chain fatty acid methyl esters. libretexts.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds.

Purity Assessment: For assessing the purity of this compound, reversed-phase HPLC is commonly used. A C18 column with a gradient elution of solvents like methanol (B129727) and a mixture of 2-propanol and hexane (B92381) can effectively separate the compound from impurities. researchgate.net UV detection, typically around 205-210 nm, is suitable for detecting the carbonyl and ester functional groups. researchgate.net The purity is determined by the relative area of the main peak in the chromatogram.

Enantiomeric Analysis: Since the carbon at the C2 position is a stereocenter if a chiral center exists elsewhere in the molecule or if it is derivatized to become chiral, HPLC can be used for enantiomeric separation. This is achieved using a chiral stationary phase (CSP). researchgate.netgoogle.com Polysaccharide-based chiral columns, such as those derived from amylose (B160209) or cellulose, are often effective. nih.gov The separation of enantiomers is typically performed using a normal-phase mobile system, such as a mixture of hexane and an alcohol like isopropyl alcohol. nih.gov The ability to separate enantiomers is crucial as different enantiomers of a compound can have distinct biological activities. google.com

Table 2: Typical HPLC Conditions for Analysis of Keto Esters

Analysis Type Column Mobile Phase Detection
Purity Assessment Reversed-Phase (e.g., C18) Gradient of Methanol/Water or Acetonitrile (B52724)/Water UV at 205-210 nm
Enantiomeric Separation Chiral Stationary Phase (e.g., Amylose-based) Isocratic Hexane/Isopropyl Alcohol UV at 210 nm

These conditions are generalized from methods used for similar keto esters. researchgate.netnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound. For this compound, the molecular formula is C₁₉H₃₆O₃. chemspider.com The calculated exact mass for this formula is 312.266445 Da. nih.govlgcstandards.com HRMS analysis would measure the mass of the molecular ion and confirm that it matches this theoretical value, distinguishing it from other compounds that might have the same nominal mass but different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation, providing detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides a map of the proton environments. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Protons near electronegative groups like carbonyls and esters are deshielded and appear at higher chemical shifts (downfield). orgchemboulder.com

For this compound, the key signals would include:

A singlet for the methyl ester protons (-OCH₃) around δ 3.7-4.1 ppm. orgchemboulder.com

A triplet for the methylene (B1212753) protons adjacent to the C2 ketone (at C3) around δ 2.8 ppm. scispace.com

A large, complex multiplet for the long chain of methylene (-CH₂-) groups, typically between δ 1.2-1.6 ppm. scispace.com

A triplet for the terminal methyl group (-CH₃) of the alkyl chain around δ 0.88 ppm. scispace.com

Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
C1-OCH₃ ~3.75 Singlet
C3-H₂ ~2.83 Triplet
C4-C17-(CH₂)₁₄- ~1.2-1.6 Multiplet
C18-H₃ ~0.88 Triplet

Predicted values are based on typical shifts for α-keto esters and long-chain fatty acid esters. orgchemboulder.comscispace.com

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's functionalization.

For this compound, the key resonances are:

A signal for the ketone carbonyl (C=O) at C2, expected in the range of δ 190-200 ppm. libretexts.org

A signal for the ester carbonyl (C=O) at C1, expected around δ 160-170 ppm. ucl.ac.uk

A signal for the methyl ester carbon (-OCH₃) around δ 50-55 ppm.

Signals for the methylene carbons of the long alkyl chain, with most appearing in a dense region around δ 29 ppm. The carbons closer to the functional groups (C3, C4, etc.) will have distinct and more downfield shifts. psu.educdnsciencepub.com

A signal for the terminal methyl carbon (C18) around δ 14 ppm. psu.edu

Detailed studies on the full series of isomeric methyl oxooctadecanoates have provided unambiguous assignments for all carbon atoms, showing that the position of the oxo group has a significant and predictable effect on the chemical shifts of nearby carbons. cdnsciencepub.comcdnsciencepub.com The interaction between the two carbonyl groups in 2-oxo esters causes a relative shielding of the carbons situated between them. cdnsciencepub.com

Table 4: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Position Chemical Shift (δ, ppm)
C1 (Ester C=O) 161.4
C2 (Keto C=O) 197.6
C3 39.3
C4 23.5
C5-C15 29.1-29.7
C16 31.9
C17 22.7
C18 14.1
OCH₃ 52.3

Data adapted from literature values for isomeric methyl oxooctadecanoates. psu.educdnsciencepub.com

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Elucidating Complex Structures

Two-dimensional (2D) NMR spectroscopy is indispensable for unambiguously assembling the carbon skeleton and assigning proton and carbon signals in molecules with extensive aliphatic chains and multiple functional groups, such as this compound. Several key experiments work in concert to reveal the complete structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This proton-detected experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu In the context of this compound, a COSY spectrum would reveal a correlation network extending down the long alkyl chain, connecting the protons on C3 to C4, C4 to C5, and so forth, all the way to the terminal methyl group (C18). The isolated methoxy protons of the ester group would not show any COSY cross-peaks, confirming their separation from the main chain.

HSQC (Heteronuclear Single Quantum Correlation): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C connectivity). ustc.edu.cn This is a powerful tool for assigning carbon signals based on their known proton chemical shifts. sdsu.edu For instance, the characteristic singlet of the methoxy protons would show a cross-peak to the methoxy carbon, while the protons at C3 would correlate directly to the C3 carbon, providing definitive assignments for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most critical experiment for piecing together the molecular backbone, HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. youtube.comustc.edu.cn This technique is essential for identifying quaternary carbons (like carbonyls) and linking different spin systems. For this compound, key HMBC correlations would confirm the placement of the functional groups.

A table of expected key HMBC correlations is presented below:

Proton(s)Correlating Carbon(s)Number of BondsStructural Significance
Methoxy (-OCH₃)Ester Carbonyl (C1)2Confirms the methyl ester group.
H₃ (α to ketone)Keto Carbonyl (C2)2Positions the C3 methylene group adjacent to the ketone.
H₃ (α to ketone)Ester Carbonyl (C1)3Crucially links the C3 methylene to the ester carbonyl, establishing the 2-oxo position.
H₄Keto Carbonyl (C2)3Provides further confirmation of the ketone's location at C2.

Deuterium (B1214612) Isotope Effects in NMR Spectroscopy for Signal Assignment

The precise assignment of ¹³C NMR signals in long-chain fatty acid esters can be challenging due to the significant overlap of methylene carbon resonances. Deuterium isotope effects on ¹³C chemical shifts provide a subtle but powerful method for resolving these ambiguities. cdnsciencepub.comcdnsciencepub.com When a proton is replaced by a deuteron, small upfield shifts are induced in the signals of carbons located two (β-effect) and three (γ-effect) bonds away from the site of substitution. researchgate.net

In a comprehensive study of the sixteen isomeric oxooctadecanoates, including this compound, this technique proved invaluable. cdnsciencepub.comcdnsciencepub.com Researchers prepared various gem-dideuterooctadecanoates and measured the resulting shifts. The average value for the second-atom (β) isotope effect was found to be approximately -0.20 ppm, and the third-atom (γ) effect was about -0.05 ppm. cdnsciencepub.comresearchgate.net By systematically introducing deuterium at different positions along the fatty acid chain, unambiguous chemical shift assignments were made for all carbons in the entire series of isomers. cdnsciencepub.comcdnsciencepub.com

The study also revealed the significant shielding effects of the oxo group on nearby carbons. cdnsciencepub.com Beyond the large effects on the α and β carbons, more distant carbons from γ to θ were all shielded to varying degrees. cdnsciencepub.com Furthermore, in the 2- to 9-oxo esters, a notable interaction between the ester and keto carbonyl groups resulted in a comparatively greater shielding of the carbons situated between them. cdnsciencepub.com

A table summarizing the shielding effects of the oxo group on distant carbons is provided below:

Position Relative to Oxo GroupAverage Shielding Displacement (ppm)
γ (gamma)-0.46
δ (delta)-0.30
ε (epsilon)-0.27
ζ (zeta)-0.13
η (eta)-0.09
θ (theta)-0.06

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule and the nature of its electronic system.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to its two carbonyl groups and the long aliphatic chain. The two carbonyl stretches are expected to be distinct. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1740 cm⁻¹. The presence of the adjacent electron-withdrawing keto group may shift the ester absorption to a slightly higher wavenumber. Other key signals include C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching bands in the 1300-1000 cm⁻¹ region.

A table of expected IR absorption bands is presented below:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alkyl C-HStretch2850-2960
Ester C=OStretch~1740
Ketone C=OStretch~1720
Ester C-OStretch1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is defined by its two isolated carbonyl chromophores. The most prominent feature would be a weak absorption in the 270-300 nm range, which is characteristic of the n→π* transition of a non-conjugated ketone. masterorganicchemistry.com The ester carbonyl also undergoes an n→π* transition, but it typically occurs at a shorter wavelength (around 210-215 nm) and is less intense. masterorganicchemistry.com Because the two carbonyl groups are not in conjugation with each other or with any carbon-carbon double bonds, strong π→π* transitions, which are seen in conjugated systems at longer wavelengths, are not expected. masterorganicchemistry.com

Computational Approaches to Structure Elucidation from Spectroscopic Data

Modern computational chemistry offers powerful tools that complement experimental spectroscopic data, aiding in structure verification and signal assignment. Methods like Density Functional Theory (DFT) can predict a range of spectroscopic properties with a high degree of accuracy.

For a molecule like this compound, DFT calculations can be employed to:

Predict NMR Chemical Shifts: Theoretical ¹H and ¹³C chemical shifts can be calculated for the molecule. Comparing these predicted values with the experimental spectrum helps to confirm assignments, especially for the closely packed signals of the long alkyl chain. This approach is also highly effective for distinguishing between isomers, as the calculated spectra for different positional isomers (e.g., 2-oxo vs. 3-oxo) would show distinct differences that can be matched against experimental data.

Predict Vibrational Frequencies: Computational methods can generate a theoretical IR spectrum. The calculated frequencies and intensities can be compared with the experimental IR spectrum to confirm the assignment of vibrational modes to specific functional groups.

Predict Electronic Transitions: Time-dependent DFT (TD-DFT) can calculate the energies and intensities of electronic transitions, providing a theoretical UV-Vis spectrum that can be used to interpret the experimental results and confirm the nature of the observed absorptions.

While no specific computational studies focusing solely on this compound were identified, the application of these computational approaches is a standard and robust methodology in the structural elucidation of complex natural and synthetic products.

Compound Index

Biochemical and Enzymatic Research on Methyl 2 Oxooctadecanoate

Investigations into Roles in Lipid Metabolism Pathways

The metabolism of fatty acids is a cornerstone of cellular energy production and signaling. The introduction of a keto group on the fatty acid chain, as seen in Methyl 2-oxooctadecanoate, presents a molecule with distinct metabolic possibilities compared to its saturated counterpart, methyl stearate (B1226849).

While direct studies on this compound are limited, the metabolism of structurally similar keto-fatty acid esters provides insights into its potential as an enzymatic substrate. Keto-fatty acid esters are known to be substrates for pathways such as β-oxidation and ketolysis. In metabolic processes, 3-oxoacyl-CoA derivatives are recognized as intermediates. gsartor.org The position of the keto group is a critical determinant of the specific enzymes that can act upon the molecule and the subsequent metabolic fate. For instance, enzymes like keto ester reductases, found in various microorganisms, are capable of converting β-, γ-, and δ-keto acid esters into their corresponding optically active hydroxycarboxylic acid esters. google.com

Research on related compounds, such as methyl 3-oxooctadecanoate, has shown that they can serve as model substrates in studies of lipid metabolism and enzyme interactions. The metabolism of 2-keto acids is also a known biological process, with one of the key reactions being decarboxylation. jst.go.jp This suggests that this compound could potentially be a substrate for decarboxylase enzymes, leading to the formation of a shorter-chain fatty aldehyde.

The enzymatic reduction of the keto group is another plausible metabolic route. Studies on other keto esters have demonstrated that reductases can convert the keto functional group to a hydroxyl group. For example, two α-keto ester reductases, STKER-II and STKER-III, from Streptomyces thermocyaneoviolaceus have been shown to reduce aliphatic keto esters, particularly those with long alkyl chains. oup.com

Based on the known metabolic pathways for similar compounds, the enzymatic conversion of this compound could lead to several potential intermediates and final products.

If the ester is first hydrolyzed by an esterase, the resulting 2-oxooctadecanoic acid could then enter various metabolic routes. One possibility is the decarboxylation to form heptadecanal, a long-chain fatty aldehyde. This aldehyde could then be either oxidized to heptadecanoic acid or reduced to heptadecanol.

Alternatively, if the keto group is reduced prior to or after ester hydrolysis, the product would be methyl 2-hydroxyoctadecanoate or 2-hydroxyoctadecanoic acid, respectively. These hydroxy fatty acids can then be further metabolized.

The table below summarizes the potential metabolic reactions and the resulting products from this compound, based on the metabolism of analogous compounds.

Enzymatic Reaction Potential Substrate Potential Product(s) Enzyme Class
Ester HydrolysisThis compound2-Oxooctadecanoic acid + Methanol (B129727)Esterase
Decarboxylation2-Oxooctadecanoic acidHeptadecanal + CO2Decarboxylase
Keto ReductionThis compoundMethyl 2-hydroxyoctadecanoateKeto Reductase
Keto Reduction2-Oxooctadecanoic acid2-Hydroxyoctadecanoic acidKeto Reductase
Aldehyde OxidationHeptadecanalHeptadecanoic acidAldehyde Dehydrogenase
Aldehyde ReductionHeptadecanalHeptadecanolAldehyde Reductase

Studies on Enzyme Inhibition Potential

The structural features of this compound also suggest its potential as an inhibitor of various enzymes, a property that has been explored for other fatty acid derivatives and 2-oxo-esters.

The inhibition of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. While there is no direct research on the inhibitory activity of this compound against these enzymes, a study on structurally related compounds isolated from Tiliacora triandra provides valuable insights. In this study, a compound identified as ethyl-5,7-dihydroxy-6-oxooctadecanoate was evaluated for its inhibitory effects. researchgate.netgriffith.edu.au

The study revealed that this related compound exhibited inhibitory activity against α-glucosidase but did not show significant inhibition of α-amylase at the tested concentrations. griffith.edu.au This suggests that the presence of the keto group and the long fatty acid chain might play a role in the specific interaction with α-glucosidase.

The table below presents the inhibitory data for the related compound, ethyl-5,7-dihydroxy-6-oxooctadecanoate, against α-glucosidase and α-amylase.

Compound Enzyme IC50 (µM)
Ethyl-5,7-dihydroxy-6-oxooctadecanoateα-Glucosidase105.61 ± 6.12
α-AmylaseNA
Acarbose (Positive Control)α-Glucosidase500.91 ± 10.26
α-Amylase177.65 ± 0.88

Data sourced from a study on compounds from Tiliacora triandra. griffith.edu.au "NA" indicates that no significant activity was observed.

Research into other 2-oxo-amides and 2-oxo-esters has demonstrated their potential as inhibitors of various enzymes, often through covalent modification of active site residues. For example, N-(2-oxo-3-oxetanyl)amides have been identified as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase. nih.govescholarship.org The inhibitory mechanism is believed to involve the acylation of the catalytic cysteine residue by the β-lactone ring of the inhibitor. escholarship.org

Furthermore, phosphonate (B1237965) analogs of 2-oxo acids have been shown to be selective inhibitors of 2-oxoglutarate and 2-oxoadipate dehydrogenases. frontiersin.org These studies highlight that the 2-oxo acid motif can be a key feature for targeting the active sites of specific enzymes. While these examples are not direct studies on this compound, they provide a strong rationale for investigating its potential as an inhibitor of various enzymes, particularly those that recognize fatty acids or have a reactive nucleophile in their active site. The long hydrocarbon chain of this compound could facilitate its binding to the hydrophobic pockets of such enzymes.

Microbial Biotransformation Pathways and Metabolites

Microbial biotransformation is a powerful tool for generating novel compounds and understanding metabolic pathways. Microorganisms possess a vast array of enzymes that can modify organic molecules, including fatty acid esters. tandfonline.comfrontiersin.org

Once formed, 2-oxooctadecanoic acid can be further metabolized by the microorganism. As mentioned earlier, decarboxylation is a known metabolic route for 2-keto acids. jst.go.jp Alternatively, the keto group could be reduced to a hydroxyl group, forming 2-hydroxyoctadecanoic acid. This hydroxy fatty acid could then be a substrate for further transformations, such as the formation of lactones, a process known to occur in some microorganisms. mdpi.com

Furthermore, long-chain fatty acids are typically degraded through the β-oxidation pathway. However, the presence of the 2-oxo group might hinder or alter the standard β-oxidation process. The microorganism might possess specific enzymes to handle this modified fatty acid. For instance, some microbes can synthesize methyl ketones from the decarboxylation of β-keto fatty acids generated during β-oxidation. frontiersin.org

The table below outlines the potential microbial biotransformation pathways for this compound and the expected metabolites.

Microbial Transformation Step Substrate Potential Metabolite(s) Enzyme(s) Involved Microorganism Type
Ester HydrolysisThis compound2-Oxooctadecanoic acid, MethanolLipase (B570770)/EsteraseBacteria, Fungi, Yeast
Keto Group Reduction2-Oxooctadecanoic acid2-Hydroxyoctadecanoic acidKeto ReductaseBacteria, Yeast
Decarboxylation2-Oxooctadecanoic acidHeptadecanalDecarboxylaseBacteria
Further OxidationHeptadecanalHeptadecanoic acidAldehyde DehydrogenaseBacteria, Fungi
β-Oxidation (if applicable)Heptadecanoic acidAcetyl-CoA unitsβ-oxidation enzymesBacteria, Fungi, Yeast

It is important to note that the specific metabolites produced will depend on the microbial species used and the culture conditions. The field of microbial biotransformation offers a promising avenue for producing novel derivatives of this compound with potentially interesting biological activities.

Computational and Theoretical Studies

Molecular Modeling and Conformational Landscape Analysis

The long, flexible alkyl chain of Methyl 2-oxooctadecanoate gives rise to a complex conformational landscape with a multitude of possible three-dimensional arrangements. Molecular modeling techniques are employed to explore these conformations and identify the most stable, low-energy structures.

Due to the high flexibility of such long-chain molecules, generating a comprehensive set of conformers can be computationally challenging. For instance, in the case of the isomeric Methyl 12-oxooctadecanoate, conformer generation is noted to be disallowed in some databases due to its flexibility. nih.gov This highlights a significant challenge in the computational study of such molecules.

The conformational analysis of long-chain alkanes and their derivatives is fundamentally governed by the principles of steric hindrance. libretexts.org The most stable conformations will seek to minimize unfavorable interactions, such as those between bulky groups. For this compound, the key dihedral angles to consider are those around the C-C bonds of the octadecanoyl chain. The staggered conformations (anti and gauche) are significantly lower in energy than the eclipsed conformations. libretexts.org The anti-conformation, where the carbon backbone is in a fully extended zigzag arrangement, is generally the most stable for simple alkanes. However, the presence of the oxo and methyl ester groups in this compound introduces additional complexities.

A summary of key energetic considerations in the conformational analysis of long-chain alkanes is presented in the table below.

InteractionRelative Energy (kcal/mol)Description
HH eclipsed
HCH₃ eclipsed
CH₃CH₃ eclipsed
Gauche (CH₃/CH₃)~0.9Steric strain between two methyl groups in a gauche conformation.

Data adapted from general principles of conformational analysis. libretexts.org

Reaction Mechanism Prediction and Simulation

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound, both in its synthesis and its subsequent transformations. For example, the synthesis of the related Methyl 9(10)-oxooctadecanoate has been achieved through the ring-opening of epoxidized methyl oleate (B1233923). science.govacs.org Theoretical studies can model the reaction pathway of such an epoxide ring-opening, identifying the transition states and intermediates involved. This can help in optimizing reaction conditions, such as temperature and catalyst choice, to favor the formation of the desired keto-ester. acs.org

For instance, density functional theory (DFT) simulations can be used to model the electronic structure of reactants, products, and transition states, providing insights into the reaction energetics. Such calculations can predict whether a reaction is likely to proceed and what the activation energy might be. In the context of the synthesis of this compound, theoretical modeling could be used to compare different synthetic routes, for example, the oxidation of Methyl 2-hydroxyoctadecanoate versus other methods.

Furthermore, molecular dynamics (MD) simulations can be employed to study the role of the solvent and other environmental factors on the reaction mechanism and kinetics. These simulations track the motion of atoms over time, providing a dynamic picture of the reaction process.

An example of reaction types and conditions studied for related oxo-esters is provided in the table below.

Reaction TypeReagents and ConditionsProduct(s)
OxidationPotassium permanganate, chromium trioxideCarboxylic acids
ReductionLithium aluminium hydride, sodium borohydride (B1222165)Alcohols, alkanes
Epoxide Ring-OpeningBismuth(III) trifluoromethanesulfonate (B1224126) catalystKeto-ester

Information derived from studies on related oxo-esters. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure of this compound, which is fundamental to its reactivity. Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The electronic structure of this compound is characterized by the presence of two electrophilic centers: the carbonyl carbon of the ketone at the C2 position and the carbonyl carbon of the ester group. Quantum chemical calculations can quantify the partial positive charges on these atoms, predicting their susceptibility to nucleophilic attack. The oxygen atoms of both carbonyl groups possess lone pairs of electrons and are nucleophilic centers.

The HOMO-LUMO energy gap is a key indicator of the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. For this compound, the LUMO is likely to be localized on the C=O bonds, indicating that these are the sites for accepting electrons in a chemical reaction. The HOMO would be associated with the oxygen lone pairs.

Quantum chemical calculations have been used to investigate the strength and geometry of non-covalent interactions, such as hydrogen bonds, which can play a crucial role in the biological activity of related molecules. jst.go.jp For this compound, such calculations could predict its ability to act as a hydrogen bond acceptor.

Below is a table summarizing the types of information that can be obtained from quantum chemical calculations for a molecule like this compound.

Calculated PropertySignificance
Electron Density DistributionIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
HOMO/LUMO Energies and GapRelates to the molecule's reactivity, with a smaller gap suggesting higher reactivity.
Molecular Electrostatic PotentialVisualizes the charge distribution and predicts sites for electrostatic interactions.
Partial Atomic ChargesQuantifies the electrophilicity and nucleophilicity of different atoms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are not prevalent, the methodology has been applied to structurally similar long-chain esters to predict their biological interactions. gsartor.org

QSAR models are built by first calculating a set of molecular descriptors for a series of compounds. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Then, a mathematical model is developed to relate these descriptors to the observed biological activity.

For a molecule like this compound, relevant descriptors would include:

Topological descriptors: Describing the connectivity of the atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges and dipole moments calculated from quantum chemistry.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which indicates how the molecule distributes between a lipid and an aqueous phase.

For example, a QSAR study on Methyl 10-oxooctadecanoate investigated its binding affinity to various proteins of the SARS-CoV-2 virus. biointerfaceresearch.com The study used docking scores as a measure of binding affinity and could, in principle, be extended to build a QSAR model to predict the activity of other related esters. Such models can be valuable for screening large virtual libraries of compounds to identify potential drug candidates or to predict the toxicity of chemicals. nih.gov

The development of a QSAR model typically involves the following steps, as illustrated in the table below.

StepDescription
Data Set CollectionGathering a set of molecules with known biological activity.
Descriptor CalculationComputing a variety of molecular descriptors for each molecule in the data set.
Model BuildingUsing statistical methods (e.g., multiple linear regression, machine learning) to create a mathematical relationship between the descriptors and the activity.
Model ValidationAssessing the predictive power of the model using an independent set of molecules.

QSAR models can provide valuable predictions, but their accuracy is dependent on the quality and diversity of the training data. nih.gov

Environmental Distribution and Biogeochemical Cycling

Environmental Occurrence and Pathways in Terrestrial and Aquatic Systems

Direct detection of Methyl 2-oxooctadecanoate in environmental samples has not been widely reported in scientific literature. However, related long-chain keto-acids and their esters are known to occur as intermediates in both biotic and abiotic degradation processes.

Fatty acid methyl esters are recognized as key constituents of biodiesel, and their environmental fate is of considerable interest. concawe.eu Although methyl esters of fatty acids are not commonly found in high concentrations in nature, the fatty acid components themselves are ubiquitous as they are fundamental components of cellular membranes. lyellcollection.orglyellcollection.org The primary sources of FAMEs in the environment are linked to biofuel spills and releases. concawe.eu

Long-chain keto-ols, which are structurally similar to keto-esters, have been identified in marine sediments. Their presence is often considered indicative of post-depositional oxidative processes acting on long-chain diols. vliz.be For instance, in studies of the S5 sapropel in the Eastern Mediterranean, keto-ols were detected within the sapropel layer, suggesting they are intermediate products of lipid oxidation. vliz.be

Furthermore, related compounds such as methyl 9-oxooctadecanoate and methyl 10-oxooctadecanoate have been identified as side products during the chemical epoxidation of methyl oleate (B1233923). mdpi.comcnr.it This suggests that abiotic chemical transformations of common fatty acid esters in the environment could potentially be a source of various keto-ester isomers. The environmental occurrence of Methyl 3-oxooctadecanoate has been noted as a candidate contaminant in the Black Sea, indicating that keto fatty acid esters can persist and be detected in marine biota.

The environmental pathways for a compound like this compound are likely governed by its physicochemical properties. As a long-chain fatty acid ester, it is expected to have low aqueous solubility and low volatility, leading to significant partitioning to soil, sediment, and organic matter. concawe.eulyellcollection.org

Microbial Degradation and Biotransformation in Environmental Contexts

The biodegradation of fatty acid methyl esters is a well-established process carried out by a diverse range of microorganisms present in soil and aquatic environments. lyellcollection.orglyellcollection.org The general metabolic pathway for FAMEs involves a multi-step process that is similar under both aerobic and anaerobic conditions. lyellcollection.org

The initial step in the microbial degradation of FAMEs is typically de-esterification, where lipase (B570770) enzymes hydrolyze the ester bond to form a free fatty acid and methanol (B129727). lyellcollection.orglyellcollection.org Both of these products are readily biodegradable. lyellcollection.org The resulting long-chain fatty acid, in this case, 2-oxooctadecanoic acid, would then likely undergo further degradation.

For alkanes and related long-chain hydrocarbons, microbial degradation can be initiated through different oxidative pathways. While terminal oxidation is common, some bacteria can perform sub-terminal oxidation. researchgate.netmdpi.com This process involves the initial oxygenation of a sub-terminal carbon atom to form a secondary alcohol. This alcohol is subsequently oxidized to a ketone. A Baeyer-Villiger monooxygenase can then oxidize the ketone to an ester, which is then hydrolyzed by an esterase into an alcohol and a fatty acid. researchgate.netmdpi.com This pathway demonstrates that ketones and esters are key intermediates in the microbial breakdown of long-chain aliphatic compounds.

The degradation of methyl ketones by bacteria such as Pseudomonas veronii has been studied. nih.gov This process involves a Baeyer-Villiger monooxygenase that converts the ketone to an ester (e.g., 2-butanone (B6335102) to ethyl acetate), which is then hydrolyzed by an esterase. nih.gov While this has been demonstrated for short-chain methyl ketones, it provides a model for the potential enzymatic breakdown of longer-chain keto-esters like this compound.

Under anaerobic conditions, the degradation of long-chain fatty acids is a critical step in methane (B114726) production. nih.gov This process involves β-oxidation, where two-carbon units are sequentially removed. nih.gov For a keto-acid like 2-oxooctadecanoic acid, the presence of the keto group at the C-2 position might influence the typical β-oxidation cycle, potentially requiring specific enzymatic machinery for its metabolism.

The table below summarizes the general steps and microbial players in the degradation of related long-chain compounds.

Degradation StepCompound ClassKey EnzymesMicrobial Genera (Examples)
Initial Hydrolysis Fatty Acid Methyl EstersLipases/EsterasesPseudomonas, Bacillus
Sub-terminal Oxidation Long-chain AlkanesMonooxygenasesPseudomonas
Ketone Oxidation Methyl KetonesBaeyer-Villiger MonooxygenasePseudomonas
β-Oxidation Long-chain Fatty AcidsAcyl-CoA DehydrogenaseSpirochaetota, Smithellaceae

Fate and Transport Mechanisms in Natural Ecosystems

The fate and transport of this compound in natural ecosystems are primarily dictated by its expected physicochemical properties, characteristic of long-chain fatty acid esters.

Sorption and Mobility: With a long C18 carbon chain, this compound is predicted to be a hydrophobic molecule. lyellcollection.org This hydrophobicity leads to a high octanol-water partition coefficient (Kow), indicating a strong tendency to sorb to organic matter in soil and sediment. concawe.eulyellcollection.org This sorption significantly retards its mobility in both terrestrial and aquatic systems, meaning it is unlikely to be transported over long distances in the aqueous phase or leach significantly into groundwater. researchgate.net

Volatility: Long-chain FAMEs have low vapor pressures, and therefore, volatilization from soil or water surfaces is not considered a significant environmental transport pathway. lyellcollection.org

Hydrolysis: The ester linkage in this compound is susceptible to chemical hydrolysis, although this process is generally slow at neutral pH. researchgate.net The rate of hydrolysis can be influenced by pH and temperature. While microbial degradation is typically the dominant degradation process, abiotic hydrolysis can contribute to its transformation over longer timescales. researchgate.net

Autoxidation: Similar to other fatty acid derivatives, this compound may be subject to autoxidation, a process of slow, spontaneous oxidation by atmospheric oxygen. concawe.euresearchgate.net This can lead to the formation of various smaller, more mobile, and often more biodegradable compounds. concawe.eu

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Biosynthetic Routes

While the chemical synthesis of α-keto esters is well-documented, the natural biosynthetic pathways leading to long-chain variants like Methyl 2-oxooctadecanoate remain largely unexplored. Future research will likely focus on identifying and characterizing the enzymatic machinery responsible for its formation in organisms where it may occur. Key research avenues include:

Metabolomic Screening: Utilizing high-resolution mass spectrometry to screen diverse biological samples (e.g., plants, marine organisms, microbial cultures) for the natural presence of this compound and related α-keto esters.

Isotope Tracing Studies: Employing stable isotope-labeled precursors, such as ¹³C-labeled stearic acid or α-hydroxyoctadecanoic acid, to trace their metabolic fate and identify potential enzymatic conversion into the 2-oxo form.

Enzyme Discovery and Characterization: Investigating enzyme classes known for related activities, such as fatty acid oxidases, dehydrogenases, and transaminases, for their potential to act on long-chain substrates to produce α-keto esters. The enzymatic synthesis of long-chain acyl-CoA esters, a related process, involves Coenzyme A ligases, suggesting a potential area for investigation. nih.gov

Biocatalytic Production: Once identified, these novel biosynthetic enzymes could be harnessed for the green and highly selective production of this compound, moving away from traditional chemical synthesis. mdpi.com The conversion of biomass-derived α-hydroxy acids into α-keto acid esters via catalytic oxidation represents a promising sustainable strategy. mdpi.com

Development of Novel Synthetic Methodologies

The synthesis of α-keto esters is continuously evolving, with a strong emphasis on improving efficiency, selectivity, and sustainability. mdpi.com Future methodologies are expected to move beyond classical approaches, which can be limited by harsh conditions, towards more sophisticated and environmentally benign strategies. mdpi.com

Key areas for development include:

Advanced Catalysis: This includes the design of catalysts for the direct and selective oxidation of methyl stearate (B1226849) or related precursors. Research into metal-free oxidative esterification reactions, which avoid transition metals and enhance environmental compatibility, is a significant trend. mdpi.com Photocatalysis, using visible light to drive reactions under mild conditions, also presents a promising avenue. organic-chemistry.org

Electrochemical Synthesis: Anodic oxidation of precursor molecules in methanol (B129727) offers a sustainable and atom-economical alternative to traditional methods, with the potential for high selectivity and operational simplicity. mdpi.com

Flow Chemistry: The use of microreactors and continuous-flow systems allows for precise control over reaction parameters, improved safety, and easier scalability. beilstein-journals.org Coupling flow synthesis with real-time monitoring can accelerate reaction optimization. beilstein-journals.org

Enzymatic Synthesis: Lipase-catalyzed esterification and other enzymatic processes offer high specificity and operate under mild conditions, aligning with the principles of green chemistry. mdpi.com

MethodologyDescriptionPotential AdvantagesReference
Metal-Free CatalysisUtilizes organocatalysts or reagents like potassium xanthate to promote oxidative esterification without transition metals.Enhanced environmental compatibility, reduced metal contamination, increased safety. mdpi.com
Electrochemical SynthesisEmploys anodic oxidation of precursors (e.g., aryl methyl ketones) to directly yield α-keto acid methyl esters.High atom economy, operational simplicity, avoids harsh chemical oxidants, sustainable. mdpi.com
PhotocatalysisUses visible light to promote the conversion of starting materials, such as β-ketonitriles, into α-ketoesters under catalyst-free conditions.Mild reaction conditions, green energy source, high efficiency. organic-chemistry.org
Flow Chemistry SystemsPerforms synthesis in continuous-flow microreactors, allowing for precise control over temperature, pressure, and reaction time.Improved reaction control, enhanced safety, easy scalability, potential for integration with in situ analysis. beilstein-journals.org

Advanced Spectroscopic Techniques for In Situ Analysis

Understanding the formation and subsequent reactions of this compound in real-time is crucial for both optimizing synthesis and elucidating its biological function. In situ analysis, which monitors a process without sample extraction, is a powerful tool for this purpose. spectroscopyonline.com Future research will increasingly rely on advanced spectroscopic techniques to provide dynamic molecular information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: On-line and in-flow NMR allows for the continuous monitoring of reactant consumption and product formation during a synthesis. beilstein-journals.orgnih.gov By tracking the chemical shifts of specific protons or carbon atoms, researchers can obtain real-time kinetic data and detect transient intermediates. nih.govoxinst.com

Raman Spectroscopy: This non-destructive technique is particularly well-suited for analyzing lipids, as C-H and C-C bonds produce strong Raman signals. spectroscopyonline.comwallonie.be In situ Raman can be used to monitor changes in fatty acid chain length, saturation, and conformation during a reaction or within a biological matrix like a lipid droplet. rsc.orgnih.gov

Mass Spectrometry (MS): Real-time MS techniques, such as Desorption Electrospray Ionization (DESI) and others coupled with direct infusion, can monitor the appearance of this compound in complex mixtures. researchgate.netrsc.org These methods provide high sensitivity and specificity, making them ideal for tracking trace amounts of the compound in biological systems or reaction media. frontiersin.orgnih.gov

TechniquePrinciple of In Situ AnalysisKey Information ProvidedReference
NMR SpectroscopyMeasures the change in resonance of atomic nuclei (e.g., ¹H, ¹³C) in a magnetic field as the chemical environment changes.Real-time concentrations of reactants/products, reaction kinetics, detection of intermediates. beilstein-journals.orgnih.gov
Raman SpectroscopyDetects inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules.Changes in molecular structure, such as C=O and C-C bond vibrations; can monitor lipid composition and oxidation state. spectroscopyonline.comwallonie.bersc.org
Mass SpectrometryMeasures the mass-to-charge ratio of ionized molecules, allowing for direct detection and quantification.High-sensitivity detection of product formation, tracking of metabolic flux, identification in complex mixtures. rsc.orgfrontiersin.orgnih.gov

Integration of Omics Technologies (e.g., Lipidomics) for Comprehensive Biological Profiling

To fully understand the biological significance of this compound, it must be studied within the context of the entire biological system. The integration of multiple "omics" technologies offers a powerful framework for achieving this holistic view. mdpi.comresearchgate.net This approach moves beyond studying single molecules in isolation to mapping their interactions within complex networks. nih.gov

Lipidomics: Advanced mass spectrometry-based lipidomics is the core technology for identifying and quantifying hundreds to thousands of lipid species, including this compound, in a single analysis. nih.govnih.gov This provides a snapshot of the "lipidome" and how it changes in response to stimuli or disease.

Multi-Omics Integration: The true power lies in combining lipidomics data with other omics layers. researchgate.netnih.gov

Proteomics: Can identify proteins that bind to, transport, or metabolize this compound.

Metabolomics: Can place the compound within broader metabolic pathways, identifying its precursors and downstream products. purdue.edu

Transcriptomics: Can reveal how the expression of genes related to lipid metabolism is regulated in connection with the compound's presence.

Systems Biology and Network Analysis: By integrating these datasets, researchers can construct comprehensive molecular networks that illustrate the functional role of this compound. mdpi.com This can help generate new hypotheses about its function in cellular processes and its potential as a biomarker for specific physiological or pathological states. pnnl.gov

Computational Design of Novel this compound Derivatives with Tuned Reactivity

Computational chemistry and in silico design offer a predictive and resource-efficient paradigm for creating new molecules with specific properties. Applying these tools to this compound can lead to the development of novel derivatives with precisely tuned chemical reactivity for applications in biochemistry and materials science.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the molecular structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov By developing a QSAR model for this compound and its analogues, researchers could predict the properties of new, unsynthesized derivatives.

Molecular Docking and Dynamics: These techniques can simulate the interaction of a molecule with a biological target, such as an enzyme's active site. researchgate.net This allows for the rational design of this compound derivatives that could act as potent and selective enzyme inhibitors. nih.gov For example, derivatives could be designed to target specific carboxylesterases or lipases. nih.gov

De Novo Ligand Design: Algorithms can build novel molecular structures in silico based on a set of desired properties and constraints (e.g., binding to a specific protein pocket). nih.gov This approach could be used to generate entirely new scaffolds based on the α-keto ester motif of this compound, optimized for a particular function. Understanding the forces that govern enzymatic reactions through computational methods can guide the evolution of these designed molecules for improved activity. letifmones.com

Q & A

Basic: What are the standard methods for synthesizing methyl 2-oxooctadecanoate, and how do reaction conditions influence yield?

This compound is typically synthesized via esterification of 2-oxooctadecanoic acid with methanol under acid catalysis (e.g., sulfuric acid) . Key variables affecting yield include:

  • Temperature : Prolonged heating (>80°C) may lead to keto-enol tautomerization, reducing product stability.
  • Catalyst concentration : Excess acid can cause side reactions (e.g., dehydration).
  • Solvent choice : Anhydrous conditions are critical to avoid hydrolysis of the ester product.
    Purification often involves distillation or column chromatography, with yields ranging from 60–85% depending on optimization .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile byproducts .
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (δ ~3.6 ppm for methyl ester protons) and 13^{13}C NMR (δ ~207 ppm for ketone carbon) confirm functional groups .
  • Infrared Spectroscopy (IR) : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1710 cm1^{-1} (ketone C=O) validate the structure .
    Calibration against certified reference materials is advised to minimize instrumental drift .

Advanced: How can conflicting thermodynamic data (e.g., enthalpy of vaporization) from different studies be reconciled?

Discrepancies in thermodynamic properties often arise from methodological differences:

  • Measurement techniques : Static vs. dynamic vapor pressure methods may yield varying ΔvapH values (e.g., ±5 kJ/mol) .
  • Sample purity : Impurities >1% can skew results; rigorous purification (e.g., recrystallization) is essential .
  • Data normalization : Apply the Clausius-Clapeyron equation to harmonize data across temperature ranges. For example, NIST’s Antoine equation parameters for methyl esters (log10_{10}P = A − B/(T + C)) enable extrapolation of vapor pressures under standardized conditions .

Advanced: What experimental designs are optimal for studying the stability of this compound under varying pH and temperature?

A factorial design approach is recommended:

  • Variables : pH (2–12), temperature (25–100°C), and exposure time (0–72 hours).
  • Analytical endpoints : Monitor degradation via HPLC for residual ester content and GC-MS for breakdown products (e.g., octadecanoic acid) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions. For instance, a study on methyl tetradecanoate showed a 10°C increase reduced stability by 50% .
    Include control experiments with inert atmospheres to isolate oxidative vs. hydrolytic degradation pathways .

Advanced: How can computational methods complement experimental studies of this compound’s reactivity?

  • Molecular Dynamics (MD) Simulations : Predict solubility parameters in solvents like hexane or ethanol, reducing trial-and-error in formulation .
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., ketone group susceptibility to nucleophilic attack) .
  • QSAR Models : Correlate structural features (e.g., chain length, substituent electronegativity) with bioactivity for drug delivery applications .
    Validate computational predictions with experimental DSC (differential scanning calorimetry) data for phase transitions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye contact risks .
  • Waste disposal : Neutralize acidic byproducts before disposal in accordance with institutional guidelines .
    Refer to analogous SDS for methyl esters (e.g., methyl dodecanoate) for hazard mitigation strategies .

Advanced: How should researchers design a meta-analysis to resolve contradictions in biological activity data for this compound derivatives?

  • Inclusion criteria : Prioritize studies with quantified purity (>95%), standardized assays (e.g., IC50_{50} values), and peer-reviewed methodologies .

  • Statistical tools : Use random-effects models to account for inter-study variability. For example, combine data on antimicrobial activity using RevMan or R packages .

    05 文献检索Literature search for meta-analysis
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  • Bias assessment : Apply ROBIS (Risk of Bias in Systematic Reviews) to evaluate confounding factors like solvent choice (e.g., DMSO vs. ethanol) .
    Cross-reference with computational toxicity databases (e.g., EPA DSSTox) to contextualize biological relevance .

Basic: What are the best practices for storing this compound to prevent degradation?

  • Temperature : Store at −20°C in amber vials to minimize thermal and photolytic degradation .
  • Desiccants : Include silica gel packs to mitigate hydrolysis .
  • Inert atmosphere : Argon or nitrogen overlays reduce oxidative breakdown .
    Regularly monitor stability via FTIR or NMR every 6 months .

Advanced: How can isotopic labeling (e.g., 13^{13}13C) elucidate metabolic pathways of this compound in biological systems?

  • Synthesis of labeled analogs : Incorporate 13^{13}C at the ketone position via modified Claisen condensation .
  • Tracing studies : Use LC-MS/MS to track 13^{13}C incorporation into downstream metabolites (e.g., acetyl-CoA) in cell cultures .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting enzymatic steps .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real-time .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) like stirring rate and catalyst loading using factorial experiments .
  • Interlaboratory validation : Share protocols via platforms like Protocols.io and conduct round-robin testing to harmonize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.